(Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles. These compounds are characterized by the presence of a nitrile group attached to an acryl group. The compound also contains thiazole and ethylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Acrylonitrile Formation: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between an aldehyde and malononitrile.
Coupling Reactions: The final step may involve coupling the thiazole ring with the acrylonitrile derivative under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylphenyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceuticals: Potential use in drug discovery and development due to its unique structural features.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The thiazole ring and nitrile group could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-methylphenyl)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile
- (Z)-3-(4-phenyl)-2-(4-(4-phenyl)thiazol-2-yl)acrylonitrile
Uniqueness
The presence of ethyl groups in (Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile may influence its chemical reactivity and physical properties, such as solubility and melting point, distinguishing it from similar compounds.
Properties
IUPAC Name |
(Z)-3-(4-ethylphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2S/c1-3-16-5-7-18(8-6-16)13-20(14-23)22-24-21(15-25-22)19-11-9-17(4-2)10-12-19/h5-13,15H,3-4H2,1-2H3/b20-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTYBFYEBDXJCK-MOSHPQCFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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